(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride
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Overview
Description
Chemical Reactions Analysis
RS-2135 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution Reactions: Common reagents used in these reactions include alkenyl bromides and copper (I) iodide.
Major Products: The reactions typically yield intermediates that are further processed to form the final compound.
Scientific Research Applications
RS-2135 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying sodium channel blockers.
Biology: Research focuses on its effects on cellular processes and ion exchange mechanisms.
Mechanism of Action
RS-2135 exerts its effects by blocking sodium channels, which are crucial for the propagation of electrical signals in the heart. This blockade reduces the maximum upstroke velocity of action potentials, thereby stabilizing the cardiac rhythm . The compound also affects the exchange of sodium and calcium ions, further contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
RS-2135 is compared with other class I antiarrhythmic agents such as disopyramide, flecainide, and mexiletine . It is unique in its ability to decrease the maximum upstroke velocity at lower concentrations than these other agents . Additionally, RS-2135 has a distinct effect on the effective refractory period and action potential duration, making it a valuable compound for specific therapeutic applications .
Similar Compounds
- Disopyramide
- Flecainide
- Mexiletine
RS-2135 stands out due to its unique pharmacological profile and its potential for further research in the field of antiarrhythmic agents .
Properties
CAS No. |
133775-36-7 |
---|---|
Molecular Formula |
C18H21ClN2O2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(10R,11R,15R,19S)-10-amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-12-8-11-17-13(5-2-6-14(17)21)20-15(22)7-9-3-1-4-10(12)16(9)18(11)20;/h2,5-6,9-10,12,16,21H,1,3-4,7-8,19H2;1H/t9-,10+,12-,16+;/m1./s1 |
InChI Key |
MTSROZWZVOQAQW-PECACPRSSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N3C4=C(C5=C3[C@@H]2[C@@H](C1)[C@@H](C5)N)C(=CC=C4)O.Cl |
SMILES |
C1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O.Cl |
Canonical SMILES |
C1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12-amino-2,3,3a,4,11,12,12a,12b-octahydro-10-hydroxyisoquino(2,1,8-Ima)carbazole-5(1H)-one RS 2135 RS 2135 monohydrochloride, (3aalpha,12alpha,12aalpha,12balpha)-isomer RS 2135, (3aalpha,12alpha,12aalpha,12balpha)-isomer RS 2135, (3aR-(3aalpha,12alpha,12aalpha,12balpha)-isomer) RS-2135 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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